4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
4-benzyl-1-(3-chloro-4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO2S/c19-17-13-16(6-7-18(17)20)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHUVADYRLRYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and control the reaction environment, ensuring consistent quality and safety.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The electron-withdrawing sulfonyl group activates the attached aromatic ring for electrophilic substitution , though steric hindrance from the 3-chloro-4-fluoro substituents limits reactivity. Reported transformations include:
Halogen Exchange
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Fluorine displacement by strong nucleophiles (e.g., NaN₃ in DMF at 100°C) yields azide derivatives, though competing decomposition occurs .
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Chlorine substitution requires harsh conditions (e.g., AlCl₃ catalysis) and is less favorable .
Sulfonamide Cleavage
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Hydrolysis with concentrated HCl/EtOH (reflux, 12 h) regenerates 4-benzylpiperidine and 3-chloro-4-fluorobenzenesulfonic acid .
Piperidine Ring Functionalization
The secondary amine in the piperidine ring undergoes selective reactions:
Alkylation/Acylation
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Benzylation: Reacts with benzyl bromide (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts, but steric bulk reduces yields (<50%) .
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Acetylation: Acetic anhydride in pyridine introduces acetyl groups at the piperidine nitrogen (yield: 70%) .
Ring-Opening Reactions
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Treatment with HNO₂ generates unstable diazonium intermediates, leading to ring contraction or fragmentation .
Stability and Decomposition Pathways
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Thermal Stability: Decomposes above 200°C via sulfonyl group cleavage (TGA data).
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Photoreactivity: Prolonged UV exposure induces C–S bond homolysis, forming aryl radicals detectable by EPR .
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Acid/Base Sensitivity: Stable in pH 3–9; outside this range, hydrolysis of the sulfonamide bond occurs .
Catalytic and Biological Reactivity
While biological data is limited for this specific compound, structurally related sulfonamides exhibit:
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Enzyme inhibition (e.g., carbonic anhydrase) via sulfonamide-Zn²⁺ coordination .
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Anticancer activity through apoptosis induction, as seen in 3,5-bis(arylidene)-4-piperidone analogs .
Comparative Reactivity Table
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Sulfonylation | K₂CO₃, THF, 25°C | Target compound formation | 84% |
| Acetylation | Ac₂O, pyridine, 0°C | N-acetylpiperidine derivative | 70% |
| Hydrolysis | 6M HCl, EtOH, reflux | Piperidine + sulfonic acid | 90% |
Scientific Research Applications
4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine is used in various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in developing new materials with specific characteristics.
Biology: It can be used in biochemical studies to explore enzyme interactions and other biological processes.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine with structurally related piperidine derivatives:
Key Observations:
- Sulfonyl Group Impact: The sulfonyl group is a common feature in analogs like 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine and 4-chloro-3-[(4-methylpiperidine-1-)sulfonyl]benzoic acid .
- Halogenation : The 3-chloro-4-fluoro substitution in the target compound contrasts with the 4-chloro substitution in N-(4-Chlorophenyl)-1-(3-(furan-2-yl)benzoyl)piperidine-3-carboxamide . Halogens influence electronic effects (e.g., electron-withdrawing) and steric bulk, which may modulate pharmacokinetic properties.
Physicochemical Properties
- Molecular Weight : Analogs range from ~300–440 g/mol, with higher weights observed in disulfonylated derivatives (e.g., 437.6 for ). The target compound’s molecular weight is likely within this range, balancing lipophilicity and solubility.
- The target compound’s 3-chloro-4-fluorobenzenesulfonyl group may confer moderate polarity.
Biological Activity
4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure
The compound features a piperidine ring substituted with a benzyl group and a sulfonyl moiety. The presence of a chloro and fluorine atom on the aromatic ring enhances its reactivity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates their activity, influencing various biochemical pathways. The exact mechanism can vary depending on the target molecule involved in the interaction.
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes, which is crucial for its potential therapeutic applications. For instance, it has been noted for its inhibitory effects on enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
2. Antimicrobial Properties
Preliminary studies have shown that compounds with similar structures exhibit antimicrobial activity. While specific data on this compound's antimicrobial effects are still emerging, its structural analogs have demonstrated efficacy against various bacterial strains .
3. Neuroprotective Effects
The compound's structural features suggest possible neuroprotective properties. Similar sulfonamide derivatives have been studied for their roles in protecting neuronal cells from damage due to oxidative stress . Further investigations are needed to confirm these effects specifically for this compound.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory potential of sulfonamide derivatives, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in cytokine levels, supporting its role as an anti-inflammatory agent .
Case Study 2: Anticancer Potential
Another investigation focused on the compound's effects on cancer cell lines. The study revealed that treatment with this compound led to decreased cell viability and induced apoptosis in specific cancer cell types, highlighting its potential as an anticancer therapeutic .
Comparative Analysis with Related Compounds
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| 3-Chloro-4-((1-(benzylsulfonyl)piperidin-3-yl)oxy)pyridine | Lacks fluorine substitution | Different biological activity profile |
| 4-((1-(2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyridine | Lacks chloro group | Potentially different reactivity |
| 3-Chloro-N-(piperidin-3-sulfonamide)benzamide | Lacks ether linkage | Different solubility characteristics |
This table illustrates how structural variations among similar compounds can lead to differing biological activities, emphasizing the importance of specific substituents in enhancing or altering pharmacological properties.
Q & A
Q. What are the recommended synthetic routes for 4-Benzyl-1-(3-chloro-4-fluorobenzenesulfonyl)piperidine?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-benzylpiperidine using 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichlorethane). Key steps include: (i) Nucleophilic substitution at the piperidine nitrogen. (ii) Purification via column chromatography (e.g., n-hexane/EtOAC gradients). (iii) Characterization using -NMR, -NMR, and HPLC (95% purity threshold at 254 nm) .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : Assign peaks based on chemical shifts (e.g., benzenesulfonyl group protons at δ 7.5–8.0 ppm, piperidine backbone protons at δ 1.5–3.5 ppm).
- HPLC : Use reverse-phase columns with UV detection (retention time ~13 minutes under optimized conditions).
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages to confirm purity (e.g., ±0.3% deviation acceptable) .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, chemical goggles, lab coats) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of dust/aerosols .
- Storage : Keep in sealed containers under inert gas (argon) to prevent degradation. Avoid exposure to moisture or extreme temperatures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance sulfonylation efficiency.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl group transfer.
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., molar ratios, reaction time) systematically .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR : Use HSQC/HMBC to confirm connectivity and distinguish regioisomers.
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian software).
- Impurity Profiling : Perform LC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates) .
Q. What strategies ensure compound stability during long-term pharmacological studies?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Lyophilization : For aqueous formulations, freeze-dry to prevent hydrolysis of the sulfonyl group.
- Inert Atmosphere : Store solutions under nitrogen to avoid oxidation .
Q. How to investigate structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Replacement : Modify the 3-chloro-4-fluorobenzenesulfonyl group to assess impact on target binding (e.g., replace Cl with CF).
- Pharmacophore Modeling : Use Schrödinger Suite to map electrostatic/hydrophobic interactions with enzyme active sites.
- In Vitro Assays : Test against related targets (e.g., kinases, GPCRs) to correlate substituent effects with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
